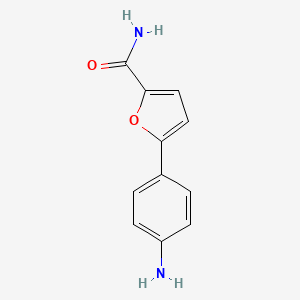

5-(4-Aminophenyl)furan-2-carboxamide

Description

Contextualizing Furan (B31954) Scaffolds in Contemporary Drug Discovery

Furan scaffolds are integral to modern drug discovery due to their versatile chemical nature. orientjchem.org The furan ring is electron-rich and aromatic, which allows it to engage in various interactions with biological macromolecules. orientjchem.org A key advantage of the furan scaffold is its ability to act as a bioisostere for other aromatic systems, such as phenyl or thiophene (B33073) rings. This allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate by replacing a phenyl ring with a furan ring, which can alter its size, shape, polarity, and metabolic stability. orientjchem.org

Furthermore, the furan ring is readily amenable to chemical modification at multiple positions, particularly at the 2- and 5-positions. This synthetic tractability enables the creation of large libraries of derivatives for structure-activity relationship (SAR) studies, a cornerstone of the drug discovery process. orientjchem.org The inherent stability of the furan ring also contributes to its utility as a core scaffold in the development of robust drug candidates.

Overview of Therapeutic Potential for Furan-2-Carboxamide Class

The furan-2-carboxamide moiety represents a particularly fruitful derivatization of the furan core, exhibiting a broad spectrum of pharmacological activities. researchgate.netmdpi.com The presence of the carboxamide group introduces hydrogen bonding capabilities, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors.

Research has demonstrated that furan-2-carboxamide derivatives possess a wide array of therapeutic properties, including:

Antimicrobial Activity: Many furan-2-carboxamides have shown potent activity against various strains of bacteria and fungi. mdpi.com For instance, certain carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant inhibition against both bacterial and fungal strains. mdpi.com

Anticancer Activity: This class of compounds has been extensively investigated for its potential in oncology. mdpi.comnih.gov Derivatives of 5-aryl-furan-2-carboxamide have been identified as inhibitors of tubulin polymerization, a validated target in cancer chemotherapy. nih.gov

Anti-inflammatory Activity: Furan-containing compounds, including some carboxamides, are known to inhibit inflammatory pathways. orientjchem.org

Antiviral and Antihypertensive Properties: The therapeutic reach of furan derivatives extends to antiviral and cardiovascular applications. orientjchem.org

The diverse biological activities of the furan-2-carboxamide class are often dependent on the nature and position of substituents on the furan ring and the carboxamide nitrogen.

| Therapeutic Area | Example of Furan-2-Carboxamide Derivative Class | Reported Activity |

| Oncology | Carbamothioyl-furan-2-carboxamide derivatives | Significant anti-cancer activity against various human cancer cell lines. mdpi.com |

| 5-(4-chlorophenyl)furan derivatives | Inhibition of tubulin polymerization, leading to antitumor effects. nih.gov | |

| Infectious Diseases | Carbamothioyl-furan-2-carboxamide derivatives | Significant inhibition against a range of bacterial and fungal strains. mdpi.com |

| Furan-2-carboxamides | Antibiofilm activity against P. aeruginosa. nih.gov |

Research Impetus for 5-(4-Aminophenyl)furan-2-carboxamide and Related Analogues

The specific focus on this compound is driven by several key strategic considerations in medicinal chemistry. The "5-aryl" substitution pattern is a well-established strategy for enhancing the biological activity of furan derivatives. nih.gov The phenyl group at the 5-position can engage in π-π stacking interactions with aromatic residues in the binding sites of target proteins.

The "4-aminophenyl" moiety is of particular importance for several reasons:

Hydrogen Bonding: The primary amino group can act as both a hydrogen bond donor and acceptor, providing crucial interactions to anchor the molecule within a biological target. stereoelectronics.org

Site for Derivatization: The amino group serves as a versatile chemical handle for further structural modifications. This allows for the synthesis of a diverse library of analogues through reactions such as acylation, alkylation, and sulfonylation, enabling extensive exploration of the chemical space around the core scaffold. nih.gov For example, N-(4-aminophenyl)furan-2-carboxamide has been used as a building block to create more complex molecules with antibiofilm properties. nih.gov

Precursor for Other Functional Groups: The amino group can be readily converted into other functional groups, such as a nitro group via oxidation, which has been shown to be important for the bioactivity of some furan derivatives in antimicrobial and anticancer contexts. orientjchem.org Research into related compounds like 5-(4-nitrophenyl)furan-2-carboxylic acid as potential antitubercular agents further underscores the interest in this substitution pattern. mdpi.com

The strategic placement of the aminophenyl group at the 5-position of the furan-2-carboxamide core thus provides a powerful platform for the rational design of novel therapeutic agents with potentially enhanced efficacy and target specificity. The exploration of analogues of this compound continues to be a vibrant area of research, with the aim of developing new treatments for a wide range of diseases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-aminophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,12H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYFIKQEIVBECJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Aminophenyl Furan 2 Carboxamide and Its Analogues

Chemical Synthesis Pathways for Furan-2-Carboxamide Core Structures

The formation of the central furan-2-carboxamide scaffold is a critical step in the synthesis of the target compound and its derivatives. This typically involves the formation of an amide bond between a furan-2-carboxylic acid derivative and an appropriate amine.

Amide Bond Formation Strategies for N-(4-Aminophenyl)furan-2-carboxamide Synthesis

The synthesis of N-(4-aminophenyl)furan-2-carboxamide fundamentally relies on the efficient formation of an amide bond between furan-2-carboxylic acid and p-phenylenediamine (B122844) (1,4-diaminobenzene). A variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages in terms of reaction conditions, yield, and prevention of side reactions.

One direct and effective method involves the activation of furan-2-carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI). The activated intermediate is then reacted in situ with 1,4-diaminobenzene. To favor the mono-acylation product, the reaction is typically carried out under diluted conditions with a slow, dropwise addition of the activated furoic acid to an excess of the diamine. nih.gov

Beyond CDI, a wide array of other peptide coupling reagents can be employed for this purpose. These reagents are designed to convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine. The choice of reagent can be critical, especially when dealing with sensitive substrates or when trying to optimize reaction yields and purity. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.comuniurb.it

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Abbreviation | Notes |

|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | By-product (dicyclohexylurea) is insoluble and easily filtered off. luxembourg-bio.compeptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Water-soluble by-product, facilitating easier work-up. Often used with additives. peptide.com | |

| Additives | 1-Hydroxybenzotriazole | HOBt | Used with carbodiimides to suppress racemization and improve efficiency. uniurb.itpeptide.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective but generates carcinogenic HMPA as a by-product. luxembourg-bio.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | A safer alternative to BOP. luxembourg-bio.com | |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Common and effective peptide coupling reagent. bachem.com |

The general principle for these reagents involves the activation of the carboxylic acid to form a reactive species, such as an O-acylisourea (with carbodiimides) or an active ester (with phosphonium/uronium salts and additives), which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com

Nucleophilic Substitution and Condensation Approaches in Furan-2-carboxamide Derivatization

Derivatization of the furan-2-carboxamide core can be achieved through nucleophilic substitution and condensation reactions. For instance, the synthesis of furan-3-carboxamides can be accomplished via the nucleophilic displacement of a trichloromethyl group from 3-trichloroacetyl furan (B31954) by nitrogen-containing compounds. nih.gov This highlights the potential for introducing the carboxamide functionality at different positions on the furan ring.

Condensation reactions are also pivotal in modifying the furan-2-carboxamide structure. Furan-2-carboxaldehydes, which can be precursors to or derivatives of furan-2-carboxamides, readily undergo condensation with active methylene (B1212753) compounds. luxembourg-bio.com A notable example is the Erlenmeyer-Plöchl reaction, where substituted furan-2-carboxaldehydes condense with hippuric acid in the presence of acetic anhydride (B1165640) and a base to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. nih.gov The reactivity in these condensations is influenced by the electronic nature of the substituents on the furan or any attached aryl groups. Electron-withdrawing groups tend to activate the aldehyde for nucleophilic attack. nih.gov Microwave irradiation has been shown to significantly shorten reaction times for these condensations compared to conventional heating. nih.gov

Furthermore, furan compounds with electron-withdrawing substituents, such as methyl 2-furoate, are stable in acidic conditions and can undergo condensation with aldehydes in the presence of concentrated sulfuric acid to yield bis(5-carbomethoxy-2-furyl)alkoxy derivatives. scispace.com This demonstrates a pathway to link two furan rings, which could be further elaborated into carboxamide structures.

Diverse Coupling Reactions for Aryl-Substituted Furan-2-carboxamides

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of aryl-substituted furan-2-carboxamides, particularly for introducing aryl groups at the 5-position of the furan ring.

The Suzuki-Miyaura coupling is a widely used method for this purpose. This reaction typically involves the coupling of a halogenated furan-2-carboxamide precursor with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, N-(4-bromophenyl)furan-2-carboxamide can be coupled with various arylboronic acids to introduce diversity on the phenyl ring. Similarly, a 5-bromofuran-2-carboxamide derivative can be reacted with arylboronic acids to generate 5-aryl-furan-2-carboxamides.

The Heck reaction provides another avenue for C-C bond formation, coupling aryl or vinyl halides with alkenes. organic-chemistry.org While specific examples on furan-2-carboxamide are not abundant, the general mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. This methodology could be adapted to introduce alkenyl substituents on the furan or phenyl rings, which could be further modified. The Heck arylation of 2,3-dihydrofuran (B140613) demonstrates the feasibility of C-C bond formation on a furanoid ring system. nih.gov

The Stille coupling utilizes organotin reagents (organostannanes) to couple with organic halides or triflates, catalyzed by palladium. libretexts.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. libretexts.org A furan-2-carboxamide bearing a halogen could be coupled with an arylstannane, or a stannylated furan-2-carboxamide could be reacted with an aryl halide to form the desired 5-aryl derivative. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Rational Design and Diversity-Oriented Synthesis of 5-(4-Aminophenyl)furan-2-carboxamide Analogues

The rational design and synthesis of analogues of this compound focus on systematically modifying the substituents on both the furan and phenyl rings to explore structure-activity relationships.

Systemic Modification of Furan Ring Substituents

The furan ring is amenable to various modifications, primarily through electrophilic substitution reactions, which preferentially occur at the C5 position due to the electron-donating nature of the oxygen atom. numberanalytics.com When the C5 position is occupied, substitution may occur at other available positions.

Table 2: Electrophilic Substitution Reactions on Furan

| Reaction | Reagents | Typical Product |

|---|---|---|

| Nitration | Nitric acid/Acetic anhydride | 2-Nitrofuran |

| Bromination | Br₂ in a suitable solvent | 2-Bromofuran |

These reactions can be used to introduce a variety of functional groups onto the furan ring of a suitable precursor before the formation of the carboxamide. For example, starting with a substituted furan-2-carboxylic acid allows for the synthesis of analogues with modified furan rings.

Functionalization of the Phenyl Ring and Amine Moiety

The phenyl ring and the exocyclic amine group of this compound are key sites for introducing structural diversity. The primary amino group can be readily acylated to form a new amide bond. For example, N-(4-aminophenyl)furan-2-carboxamide can be reacted with various activated benzoic acids to yield N-(4-(benzamido)phenyl)furan-2-carboxamides. nih.gov This approach allows for the introduction of a wide range of substituents onto the phenyl ring via the benzoyl moiety.

Furthermore, the amino group can be derivatized using various reagents to introduce different functionalities. For instance, derivatization with reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) can be used to modify primary amines. mdpi.com Another approach involves the synthesis of carbamothioyl derivatives by reacting a furoyl isothiocyanate intermediate with primary amines. uni-kiel.de

The phenyl ring itself can be functionalized prior to the amide bond formation. For instance, using a substituted 4-bromoaniline (B143363) in the initial coupling with furan-2-carbonyl chloride, followed by a Suzuki-Miyaura coupling, allows for the introduction of various aryl groups at the 4-position of the phenyl ring.

Green Chemistry Principles Applied to Furan-2-carboxamide Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of furan-based compounds. unive.it These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A key aspect of green chemistry is the use of environmentally benign solvents and reaction conditions. rug.nl In the synthesis of furan derivatives, researchers are exploring alternatives to traditional volatile organic compounds. Water, ionic liquids, and deep eutectic solvents are being investigated as greener reaction media. frontiersin.orgrsc.org For instance, the synthesis of furan-2,5-dicarboxylic acid (FDCA), a related and important bio-based monomer, has been achieved using carbonate-promoted C-H carboxylation of 2-furoic acid in the absence of a solvent. rsc.org

Enzymatic synthesis is another promising green approach. rug.nl Enzymes can catalyze reactions with high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. The use of enzymes in the synthesis of furan-based polymers is an active area of research and could potentially be adapted for the synthesis of smaller molecules like this compound. rug.nl

The table below summarizes some green chemistry approaches applicable to furan-2-carboxamide synthesis.

| Green Chemistry Principle | Application in Furan-2-carboxamide Synthesis |

| Use of Renewable Feedstocks | Synthesis from biomass-derived furfural (B47365) and 2-furoic acid. rsc.org |

| Benign Solvents | Exploration of water, ionic liquids, and deep eutectic solvents. frontiersin.orgrsc.org |

| Catalysis | Use of heterogeneous catalysts and enzymes to improve efficiency and reduce waste. rug.nlrmit.edu.au |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

This table highlights key green chemistry principles and their potential application in the synthesis of furan-2-carboxamides.

Developing sustainable synthetic routes for furan-based carboxamides involves a holistic approach, from the choice of starting materials to the final purification steps. A significant advancement in this area is the utilization of biomass as a renewable feedstock. magtech.com.cn Furan-2-carboxylic acid (furoic acid) can be derived from furfural, which is produced from lignocellulosic biomass. rsc.org This provides a sustainable alternative to petroleum-based starting materials.

Structure Activity Relationship Sar Investigations of 5 4 Aminophenyl Furan 2 Carboxamide Derivatives

Structural Determinants of Biological Activity within the Furan-2-carboxamide Scaffold

The furan-2-carboxamide core is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities. ijabbr.commdpi.com The furan (B31954) ring, an aromatic heterocycle, is a versatile component found in many synthetic and natural bioactive molecules. ijabbr.comresearchgate.net Its inclusion in a molecular structure can influence receptor affinity and metabolic stability. ijabbr.comnih.gov The carboxamide group is also a critical functional group in bioactive compounds, primarily due to its ability to form strong hydrogen bonds with biological targets, which contributes significantly to binding affinity and chemical stability. drughunter.commdpi.com

Quantitative and Qualitative SAR Analyses for Furan Ring Substitutions

Modifications to the furan ring, particularly at the 5-position, have been shown to be a critical determinant of potency for various biological targets. Systematic SAR investigations on a series of 5-aryl-furan-2-carboxamide derivatives as urotensin-II (UT) receptor antagonists revealed that the nature of the substituent on the aryl group at the C-5 position of the furan ring significantly impacts inhibitory activity. nih.gov

Initial studies identified that a phenyl group at the 5-position conferred a baseline level of activity. The introduction of various substituents onto this phenyl ring allowed for a detailed exploration of the SAR. The findings indicated a clear preference for specific substitution patterns that enhance potency. For example, the introduction of fluorine atoms to the C-5 phenyl ring was particularly beneficial. A 3,4-difluorophenyl analog was identified as a highly potent UT antagonist with an IC₅₀ value of 6 nM. nih.gov This suggests that electron-withdrawing groups and specific steric bulk at these positions are favorable for interaction with the receptor.

Below is a data table summarizing the SAR for substitutions on the C-5 aryl group of the furan ring for UT receptor antagonism. nih.gov

| Compound | C-5 Phenyl Ring Substituent (R) | UT Antagonist Activity (IC₅₀, nM) |

|---|---|---|

| 1a | H | 100 |

| 1b | 4-F | 31 |

| 1c | 4-Cl | 29 |

| 1d | 4-CH₃ | 52 |

| 1e | 3-F | 25 |

| 1f | 3-Cl | 19 |

| 1y | 3,4-diF | 6 |

| 1z | 3-Cl, 4-F | 7 |

The data demonstrates that monosubstitution with halogens at either the 3- or 4-position of the C-5 phenyl ring improves potency compared to the unsubstituted analog. nih.gov However, disubstitution with a combination of fluorine and chlorine at the 3- and 4-positions leads to the most significant enhancement in activity, highlighting a specific electronic and steric requirement for optimal receptor binding. nih.gov While this data pertains to 5-aryl derivatives rather than the specific 5-(4-aminophenyl) parent compound, it provides crucial insights into how substitutions on a group at the furan C-5 position can be tuned to maximize biological activity.

SAR of Phenyl Ring and Amino Group Modifications

The 4-aminophenyl moiety is another critical component for tuning the biological activity of furan-2-carboxamide derivatives. Modifications to both the phenyl ring and the terminal amino group can drastically alter a compound's properties, including target affinity, selectivity, and pharmacokinetic profile.

The amino group itself is a key interaction point, often acting as a hydrogen bond donor. Its basicity and nucleophilicity can be modulated through N-acylation, N-alkylation, or by incorporating it into a larger heterocyclic system. For example, in the development of antibiofilm agents, replacing the 1,4-diaminobenzene linker (related to the 4-aminophenyl group) with a 3-aminobenzoyl linker resulted in compounds with good activity, indicating that the position and context of the amino and phenyl groups are important. nih.gov

The table below summarizes general SAR findings for modifications to the phenyl ring in related furan-2-carboxamide series. nih.gov

| Modification Type | Substituent Example | Observed Effect on Antibiofilm Activity |

|---|---|---|

| Halogenation | -F, -Cl | Leads to better inhibition |

| Electron-Donating Group | -CH₃, -OCH₃ | Revealed similar good inhibition |

| Linker Modification | 1,4-Diaminobenzene | Dropped the activity |

| Linker Modification | 3-Aminobenzoyl | Displayed good activity |

These findings underscore the importance of the substitution pattern on the phenyl ring and the chemical nature of the group attached to it. The primary amino group in 5-(4-aminophenyl)furan-2-carboxamide serves as a crucial handle for chemical modification to explore the SAR and optimize the compound's biological profile.

Conformational Requirements and Pharmacophoric Features for Target Interaction

The three-dimensional arrangement of a molecule and the spatial distribution of its chemical features (the pharmacophore) are paramount for effective interaction with a biological target. For the furan-2-carboxamide scaffold, molecular docking studies have provided valuable insights into its binding mode and the key pharmacophoric features required for activity.

In studies targeting the LasR protein in P. aeruginosa, a plausible binding mode for active furan-2-carboxamide derivatives was proposed. nih.govresearchgate.net These computational models suggest that the compounds share a similar binding orientation to related furanone-based inhibitors. The furan-2-carboxamide core orients itself within the binding pocket to establish key interactions. The nitrogen atoms within the molecule can act as hydrogen bond acceptors, while the amide proton can serve as a hydrogen bond donor. nih.gov

The essential pharmacophoric features for this class of compounds can be summarized as:

A central, rigid heterocyclic scaffold (the furan ring).

A hydrogen bond donor/acceptor region (the carboxamide group).

A variable substituent region (the aminophenyl group) that can be modified to optimize van der Waals and electronic interactions with the target protein.

Bioisosterism in Furan-2-carboxamide Drug Design

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. ctppc.orgnih.gov This approach is used to enhance potency, improve pharmacokinetic properties, or reduce toxicity while maintaining the desired biological activity. drughunter.comresearchgate.net The furan-2-carboxamide scaffold has been both the result of and a platform for bioisosteric replacement strategies.

A key example is the design of furan-2-carboxamide derivatives as antibiofilm agents, where the scaffold was conceived as a bioisosteric replacement for a metabolically labile furanone ring. nih.gov This substitution of a ketone within the furanone ring for an exocyclic amide group proved successful, leading to compounds with significant biological activity and potentially improved stability. nih.govresearchgate.net

Furthermore, the amide group within the furan-2-carboxamide structure is itself a target for bioisosteric modification. While amides are excellent hydrogen bond participants, they can be susceptible to enzymatic hydrolysis. drughunter.com Heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, or imidazoles are often employed as amide bioisosteres. drughunter.comresearchgate.net These rings can mimic the hydrogen bonding properties and geometry of the amide bond while offering greater metabolic stability. drughunter.comnih.gov For instance, replacing an amide linker with a triazole ring in certain furan-2-carboxamide series resulted in compounds with significant antibiofilm activity, demonstrating the utility of this bioisosteric switch. nih.gov The triazole can act as a stable linker and its nitrogen atoms can participate in hydrogen bonding with the target receptor. nih.gov

The furan ring can also be considered a bioisostere for other groups. For example, furan has been used as a bioisostere for a carboxylic acid moiety in some contexts, although their electronic properties differ significantly. researchgate.net This highlights that the success of a bioisosteric replacement is highly context-dependent and must be empirically validated for each new molecular scaffold and biological target. drughunter.com

Computational and Molecular Modeling Studies of 5 4 Aminophenyl Furan 2 Carboxamide and Analogues

Ligand-Protein Interaction Studies via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how small molecules like 5-(4-Aminophenyl)furan-2-carboxamide and its derivatives might interact with biological targets at the molecular level.

Molecular docking studies have elucidated the potential binding modes of this compound and its analogues with several key biological targets implicated in disease.

LasR: In the context of bacterial communication and biofilm formation, the LasR protein of Pseudomonas aeruginosa is a significant target. Molecular docking studies of furan-2-carboxamide derivatives have suggested a binding mode within the LasR ligand-binding pocket, similar to that of known furanone inhibitors. This interaction is thought to disrupt quorum sensing and inhibit biofilm production. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, a hallmark of cancer. nih.gov Computational studies on furan- and thienopyrimidine-based analogues have confirmed stable binding within the VEGFR-2 kinase domain. nih.govresearchgate.net These inhibitors typically occupy the ATP-binding site, forming key hydrogen bonds and hydrophobic interactions that stabilize the inactive conformation of the enzyme, thereby blocking its signaling cascade. nih.gov

EGFR: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that is often overexpressed in various cancers. nih.govnih.gov Docking studies of analogous compounds, such as thiazolyl-pyrazoline derivatives, into the EGFR active site (PDB ID: 1M17) have revealed critical interactions with key residues like Met769 and Thr766. researchgate.netdovepress.com The binding often involves the ligand accepting a hydrogen bond from the backbone NH of Met793 in the hinge region, a characteristic interaction for many EGFR inhibitors.

Topoisomerase II: This enzyme is a vital target for anticancer drugs as it resolves DNA tangles during replication. nih.gov Analogues such as olivacine (B1677268) and ellipticine (B1684216) derivatives are known to inhibit Topoisomerase II. mdpi.com Docking models suggest these planar molecules intercalate into the DNA strands at the site of cleavage and interact with the enzyme, forming a stable drug-enzyme-DNA complex that prevents the re-ligation of the DNA strands. mdpi.comnih.gov

eIF4A: The eukaryotic initiation factor 4A (eIF4A), an RNA helicase, is involved in the initiation of protein synthesis and is a target in cancer therapy. nih.gov A furan-containing inhibitor was shown to dock into the RNA-binding groove of eIF4A. The docking pose predicted key interactions with positively charged amino acids, such as R110 and R311, which normally bind to the negatively charged backbone of RNA. nih.gov

Docking programs use scoring functions to estimate the binding affinity between a ligand and its target protein, typically expressed in kcal/mol. Lower scores generally indicate a more favorable binding interaction. These scores, alongside experimental validation, are crucial for ranking potential drug candidates.

Studies on analogues of this compound have reported a range of binding affinities and docking scores against various targets. For instance, furan-carboxamide derivatives showed excellent docking scores when modeled with the LasR protein. nih.gov Against kinase targets, specific scoring values have been determined. A novel candidate targeting EGFR exhibited a docking score of -8.178 kcal/mol, while other inhibitors showed Glide scores as low as -9.52 kcal/mol. researchgate.netglobalresearchonline.net For comparison, the known EGFR inhibitor erlotinib (B232) has a reported docking score of -10.86 kcal/mol. dovepress.com In studies targeting thymidylate synthase, analogues of 5-fluorouracil (B62378) demonstrated binding affinities reaching -9.1 kcal/mol. nih.gov These in silico evaluations are instrumental in prioritizing compounds for synthesis and biological testing.

| Target Protein | Analogue Class | Docking Score (kcal/mol) | Scoring Method |

|---|---|---|---|

| EGFR | Thiazolyl-pyrazoline derivative | -8.178 | Not Specified |

| EGFR | Benzamide derivative | -9.520 | Glide (XP) |

| EGFR | Erlotinib (Reference) | -10.86 | Not Specified |

| Thymidylate Synthase | 5-Fluorouracil analogue (PRA10) | -9.1 | Not Specified |

| LasR | Furan-2-carboxamide derivative | "Excellent" | Not Specified |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to understand the dynamic behavior of the ligand within the binding site.

MD simulations have been performed on complexes of furan-2-carboxamide analogues with their respective protein targets. semanticscholar.org For example, a 50 ns MD simulation of N-(4-bromophenyl)furan-2-carboxamide analogues complexed with the NDM-1 enzyme showed that the complexes achieved stability after approximately 20 ns, as indicated by the root-mean-square deviation (RMSD) of the protein backbone. semanticscholar.org Similarly, 100 ns simulations of a novel compound bound to EGFR confirmed the stability of the complex, with RMSD values remaining between 2.4 and 2.8 Å. researchgate.net These simulations provide strong evidence that the binding poses predicted by docking are stable and can be maintained over time, reinforcing the credibility of the proposed binding mode. semanticscholar.orgmdpi.com

| Analogue Class | Target Protein | Simulation Length (ns) | Key Finding (RMSD) |

|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamides | NDM-1 A. baumannii | 50 | Complexes achieved stability after 20 ns |

| Thiazolyl-pyrazoline derivative | EGFR | 100 | Stable complex with RMSD between 2.4 and 2.8 Å |

| Furan-1,3,4-oxadiazole derivatives | hTYR / hTYRP1 | 100 | Compounds remained stable in the active sites |

Pharmacophore Modeling and Virtual Screening for Lead Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. d-nb.info This model then serves as a 3D query to search large compound databases in a process called virtual screening, aiming to identify novel molecules (hits) with the desired activity. d-nb.infonih.gov

This approach has been successfully applied using furan-based scaffolds. nih.govdntb.gov.ua For instance, a dual docking protocol was used to screen a furoic acid library, leading to the discovery of novel inhibitors of ATP citrate (B86180) lyase with a remarkable hit rate of 45.8%. nih.gov Virtual screening can be ligand-based, derived from a set of known active molecules, or structure-based, derived from the ligand-binding site of the target protein. d-nb.info The identification of diverse hits through these screening campaigns highlights the utility of the furan-2-carboxamide scaffold as a template for designing new therapeutic agents. nih.govmdpi.com

Quantum Chemical Characterization of Electronic Properties (e.g., HOMO-LUMO, Charge Distribution)

Quantum chemical methods, such as Density Functional Theory (DFT), are used to characterize the electronic properties of molecules. mdpi.com These properties are fundamental to understanding a molecule's reactivity, stability, and intermolecular interactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability; a smaller gap suggests the molecule is more reactive. cognizure.com For analogues like 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, the frontier orbital energy gap has been calculated to understand its reactivity. cognizure.com Furthermore, analyses of charge distribution, such as Molecular Electrostatic Potential (MEP) maps, reveal the electron-rich and electron-poor regions of a molecule. cognizure.com For carboxamide-containing compounds, MEP plots typically show a negative potential (electron-rich) around the carbonyl oxygen and a positive potential (electron-poor) over the amide (NH) group, indicating sites prone to electrophilic and nucleophilic attack, respectively. cognizure.com These quantum chemical insights are vital for explaining the observed biological activity and for designing analogues with improved properties. researchgate.net

Biological Activities and Mechanistic Understanding in Vitro and Preclinical Concepts

Anti-biofilm and Quorum Sensing Modulation Activities

Furan-2-carboxamides, the chemical class to which 5-(4-Aminophenyl)furan-2-carboxamide belongs, have been identified as potent agents against biofilm formation, particularly in opportunistic pathogens like Pseudomonas aeruginosa. This activity is intrinsically linked to the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence and biofilm production.

Research into a diverse library of furan-2-carboxamide derivatives has demonstrated significant anti-biofilm properties against P. aeruginosa. nih.govnih.gov These compounds were designed as bioisosteric replacements for furanone, a natural quorum sensing inhibitor, to enhance metabolic stability while retaining biological activity. nih.govnih.gov In laboratory assays, various derivatives from this class showed a marked reduction in biofilm biomass. For instance, the carbohydrazide (B1668358) derivative 4b emerged as a highly active compound, achieving a 58% reduction in P. aeruginosa biofilm formation. nih.govnih.gov While specific data for this compound (also referred to as N-(4-Aminophenyl)furan-2-carboxamide) was not highlighted as the most potent in these studies, its inclusion in the synthesized library underscores the general anti-biofilm potential of this structural scaffold. nih.gov

Table 1: Anti-biofilm Activity of Furan-2-Carboxamide Derivatives against P. aeruginosa

| Compound Series | Key Derivative | Biofilm Inhibition (%) | Reference |

|---|---|---|---|

| Carbohydrazides | 4b | 58% | nih.govnih.gov |

| Carbohydrazides | 4a | ~50% (near 50 µM) | nih.gov |

| Triazoles | 7d, 7e | Significant Reduction | nih.govnih.gov |

The disruption of quorum sensing by furan-2-carboxamides directly translates to a decrease in the production of key virulence factors that are regulated by this system. nih.govnih.gov Treatment of P. aeruginosa with active compounds from this class, such as carbohydrazide 4b and triazoles 7d and 7e , led to a noticeable reduction in pyocyanin (B1662382) and protease activity. nih.govnih.gov Pyocyanin is a blue-green pigment crucial for the pathogenicity of P. aeruginosa, while proteases contribute to tissue damage during infection. This inhibition of virulence factor expression confirms the anti-quorum sensing properties of the furan-2-carboxamide scaffold. nih.govnih.gov

The primary mechanism behind the anti-biofilm and anti-virulence activity of furan-2-carboxamides is believed to be the antagonism of the LasR receptor in P. aeruginosa. nih.govnih.gov LasR is a key transcriptional regulator in the Las quorum sensing circuit, which controls the expression of numerous virulence genes. Molecular docking studies have suggested that these furan (B31954) derivatives can bind to the LasR receptor, likely competing with the natural autoinducer molecule. nih.govnih.gov This antagonistic binding prevents the activation of the receptor, thereby shutting down the downstream signaling cascade responsible for biofilm formation and virulence factor production. nih.govnih.gov

Antimicrobial Spectrum and Potency

Beyond their ability to modulate bacterial behavior, furan-based carboxamides have been investigated for direct antimicrobial activities against a variety of pathogens. While specific data for this compound is limited, studies on closely related analogs provide strong evidence of the scaffold's potential antibacterial and antifungal efficacy.

The furan carboxamide scaffold is a versatile backbone for developing agents with broad-spectrum antibacterial properties. A structurally similar analog, N-(4-bromophenyl)furan-2-carboxamide, has demonstrated significant activity against a panel of clinically isolated, multidrug-resistant bacteria. nih.govnih.gov This compound was effective against both Gram-positive (Methicillin-resistant Staphylococcus aureus, MRSA) and Gram-negative pathogens (Carbapenem-resistant Acinetobacter baumannii, Klebsiella pneumoniae, and Enterobacter cloacae). nih.govnih.gov The promising activity of this close analog suggests that the this compound core has potential for broad-spectrum antibacterial applications.

Further studies on other related series, such as carbamothioyl-furan-2-carboxamide derivatives, have also shown significant inhibition against both bacterial and fungal strains, reinforcing the antimicrobial potential of this chemical class. mdpi.com The general class of furan derivatives has been widely recognized for its therapeutic potential, including antibacterial and antifungal activities. researchgate.net

Table 2: Antibacterial Activity of N-(4-bromophenyl)furan-2-carboxamide

| Bacterial Strain | Gram Stain | Resistance Profile | MIC (mg/L) | MBC (mg/L) | Reference |

|---|---|---|---|---|---|

| A. baumannii | Negative | Carbapenem-Resistant (CRAB) | 6.25 | 12.5 | nih.gov |

| E. cloacae | Negative | Carbapenem-Resistant (CREC) | 6.25 | 12.5 | nih.gov |

| K. pneumoniae | Negative | Carbapenem-Resistant (CRKP) | 6.25 | 12.5 | nih.gov |

| S. aureus | Positive | Methicillin-Resistant (MRSA) | 12.5 | 25 | nih.gov |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

While direct evidence for activity against Mycobacterium tuberculosis is not available for this specific compound, various nitro-containing furan derivatives are known to possess anti-tubercular properties, indicating that the furan ring is a viable component in the design of antimycobacterial agents.

The furan carboxamide structure has also served as a template for the development of antifungal agents. Studies on novel thiophene (B33073)/furan-1,3,4-oxadiazole carboxamide derivatives have shown them to be potent inhibitors of succinate (B1194679) dehydrogenase, a crucial enzyme in fungal respiration. nih.gov Several of these compounds demonstrated remarkable in vitro activity against a range of phytopathogenic fungi, with some exhibiting efficacy superior to the commercial fungicide boscalid. nih.gov

Additionally, various nitrofuran derivatives have been tested against a broad spectrum of fungi, showing inhibitory activity against species like Candida, Cryptococcus neoformans, Histoplasma capsulatum, and Paracoccidioides brasiliensis. mdpi.com For example, certain nitrofuran compounds displayed potent activity with Minimum Inhibitory Concentration (MIC) values as low as 0.48 µg/mL against H. capsulatum and P. brasiliensis. mdpi.com Although these compounds differ from this compound, their efficacy highlights the potential of the furan core in antifungal drug discovery. nih.govmdpi.com

Antiviral Properties (e.g., against Influenza A viruses)

Derivatives of furan-2-carboxamide have demonstrated notable antiviral activity, particularly against Influenza A viruses. Research has shown that certain structural modifications to the furan-carboxamide scaffold can lead to potent inhibition of the virus. For instance, a series of furan-carboxamide derivatives were synthesized and characterized as inhibitors of the H5N1 influenza A virus. researchgate.net The structure-activity relationship (SAR) studies indicated that substitutions on the heterocyclic moiety, such as 2,5-dimethyl substitution, significantly influenced the anti-influenza activity. researchgate.net

While specific data on the direct activity of this compound against Influenza A is part of broader research into furan derivatives, the general findings support the potential of this chemical class as a source for novel antiviral agents. researchgate.netnews-medical.net The mechanism of action for some antiviral drugs targeting influenza includes interference with viral entry or release from host cells, such as neuraminidase inhibition. nih.gov Other strategies involve targeting viral RNA synthesis. nih.gov

Antiproliferative and Anticancer Research

The core structure of this compound is a recurring motif in the design of various anticancer agents. Furan-containing compounds are known for their diverse biological activities, including anticancer properties, which can be attributed to the furan ring's ability to engage in various biological interactions. orientjchem.org

Numerous studies have evaluated the cytotoxic effects of furan-2-carboxamide derivatives against a panel of human cancer cell lines. These investigations have consistently shown that these compounds can inhibit the proliferation of cancer cells. For example, certain furan-derived aminophosphonates exhibited significant cytotoxicity against colorectal cancer cell lines HT29 and HCT116, with some compounds showing higher potency than the standard chemotherapeutic agent cisplatin. nih.gov

Similarly, other synthesized carbamothioyl-furan-2-carboxamide derivatives have displayed significant anticancer activity against hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines. mdpi.com The cytotoxic potential of these compounds underscores the importance of the furan-2-carboxamide scaffold in developing new anticancer therapies.

Table 1: In Vitro Cytotoxicity of Furan-2-Carboxamide Derivatives

| Compound Type | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Furan-derived aminophosphonates | HT29, HCT116 (Colorectal) | Significant cytotoxicity, some more potent than cisplatin | nih.gov |

| Carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7 (Hepatocellular), MCF-7 (Breast) | Significant anticancer activity | mdpi.com |

| Furan-based compounds | MCF-7 (Breast) | Good cytotoxic activity with IC50 values in the micromolar range | nih.gov |

The anticancer activity of this compound derivatives is often linked to their ability to inhibit key enzymes and receptors that are crucial for cancer cell growth and survival.

Topoisomerase II: Topoisomerase II is a vital enzyme in DNA replication and chromosome segregation, making it a key target for cancer chemotherapy. nih.gov Certain compounds containing the furan moiety have been identified as inhibitors of topoisomerase II. researchgate.net These inhibitors can function as "topoisomerase poisons" by stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and cell death. nih.govembopress.org

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. dovepress.com Furan-2-carboxamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov Structure-activity relationship studies have shown that specific substitutions on the phenyl ring can enhance VEGFR-2 inhibitory activity. nih.gov

EGFR: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, and its inhibition can block signaling pathways that lead to cell proliferation. While direct inhibition by this compound is not explicitly detailed, related heterocyclic structures are often explored for EGFR inhibitory potential.

CDK9: Cyclin-dependent kinase 9 (CDK9) is a transcriptional regulator involved in the expression of anti-apoptotic proteins and oncogenes. frontiersin.org Inhibition of CDK9 is a promising strategy for cancer treatment. nih.gov Novel derivatives incorporating indole (B1671886) and furan-carboxamide-like structures have been developed as inhibitors of both CDK9 and Class I Histone Deacetylases (HDACs). nih.gov

Class I HDACs: Histone deacetylases are enzymes that play a crucial role in gene expression regulation. Inhibitors of Class I HDACs can induce cell cycle arrest and apoptosis in cancer cells. Dual inhibitors targeting both CDK9 and Class I HDACs have shown synergistic anticancer effects. nih.gov

eIF4A: The eukaryotic initiation factor 4A (eIF4A) is an RNA helicase that is critical for the initiation of translation of many oncogenic mRNAs. nih.gov Furan-containing compounds have been identified as inhibitors of eIF4A, representing a novel mechanism for cancer therapy. nih.govmedchemexpress.com

Table 2: Inhibition of Cancer-Related Enzymes and Receptors

| Target Enzyme/Receptor | Role in Cancer | Inhibitory Action of Furan Derivatives | Reference |

|---|---|---|---|

| Topoisomerase II | DNA replication and chromosome segregation | Act as topoisomerase poisons, inducing DNA breaks | nih.govresearchgate.net |

| VEGFR-2 | Angiogenesis | Potent inhibition of the kinase activity | nih.gov |

| CDK9 | Transcriptional regulation of oncogenes | Inhibition of phosphorylation function | nih.gov |

| Class I HDACs | Gene expression regulation | Inhibition of deacetylation function | nih.gov |

| eIF4A | Initiation of translation of oncogenic mRNAs | Inhibition of helicase activity | nih.govmedchemexpress.com |

The cytotoxic effects of this compound derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Studies on various furan-carboxamide analogues have demonstrated their ability to trigger apoptotic pathways in cancer cells. For instance, a resveratrol (B1683913) analogue containing a furan-2-carboxamide moiety was found to induce apoptosis in human colorectal cancer cells through the activation of the Fas death receptor and caspases. nih.gov Other furan derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways. mdpi.com The induction of apoptosis is a key mechanism for the elimination of cancer cells. nih.gov

In addition to apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating. A synthesized resveratrol analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide, was shown to cause G2/M cell cycle arrest in HCT116 colorectal cancer cells. nih.gov Similarly, other furan-based compounds have been observed to induce cell cycle arrest at the G2/M phase. nih.gov

Anti-inflammatory Investigations

Furan-2-carboxamide derivatives have also been investigated for their anti-inflammatory properties. ontosight.ai Compounds with similar structures have shown potential anti-inflammatory effects, which are often evaluated through their ability to inhibit inflammatory mediators. nih.gov The anti-inflammatory activity of these compounds adds to their therapeutic potential, as inflammation is a key component of many diseases, including cancer.

Other Pharmacological Activities

Beyond the well-documented antiviral, anticancer, and anti-inflammatory activities, the furan-2-carboxamide scaffold has been explored for other pharmacological properties. These include antimicrobial activities against various pathogens. mdpi.com The diverse biological profile of these compounds suggests that they can interact with multiple biological targets, opening avenues for the development of new therapeutic agents for a range of conditions.

Antihyperlipidemic Effects

Recent preclinical studies have highlighted the potential of furan carboxamide derivatives as effective antihyperlipidemic agents. In a notable investigation using a Triton WR-1339-induced hyperlipidemic rat model, this compound, identified in the study as compound a5 , demonstrated significant activity in modulating lipid profiles.

The research revealed that at a 20 mg kg-1 dose, this compound and other active derivatives were found to be superior to some existing lipid-lowering agents in reducing triglyceride levels. researchgate.net Specifically, compound a5 induced a statistically significant reduction in triglyceride levels by 86% (p<0.0001). researchgate.net Furthermore, it led to a remarkable increase in high-density lipoprotein cholesterol (HDL-C) levels, with a p-value of <0.0001, indicating a profound effect on this cardioprotective cholesterol. researchgate.net The study also noted significant decreases in total cholesterol and low-density lipoprotein cholesterol (LDL-C). researchgate.net These findings suggest a mechanism of action that may be similar to that of fibrates, which are known to have a marked effect on triglyceride and HDL-C levels. researchgate.net

The structure-activity relationship (SAR) analysis from this research underscored the importance of the furan carboxamide scaffold for antihyperlipidemic activity. researchgate.net The presence of the furan ring, combined with the carboxamide linker and a lipophilic moiety, was deemed crucial for the observed effects. researchgate.net

| Parameter | Effect | Significance (p-value) |

|---|---|---|

| Triglyceride (TG) Levels | 86% Reduction | <0.0001 |

| High-Density Lipoprotein Cholesterol (HDL-C) | Significant Increase | <0.0001 |

| Total Cholesterol (TC) | Significant Decrease | Not specified |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Significant Decrease | Not specified |

Anticonvulsant Properties

A thorough review of the scientific literature reveals a lack of studies investigating the anticonvulsant properties of this compound. While other carboxamide derivatives have been explored for their potential in managing seizures, no specific research has been published on this particular furan-containing compound in the context of anticonvulsant activity.

Urotensin-II Receptor Antagonism

The 5-aryl-furan-2-carboxamide scaffold has been identified as a promising framework for the development of potent urotensin-II (UT) receptor antagonists. nih.gov Urotensin-II is a potent vasoconstrictor peptide implicated in the pathophysiology of cardiovascular diseases. nih.gov Antagonism of its receptor is, therefore, a key therapeutic target.

Research into a series of 5-arylfuran-2-carboxamide derivatives has demonstrated their potential as UT receptor antagonists. nih.gov A systematic investigation of the structure-activity relationships of these compounds, where various substituents were placed on the C-5 aryl group, led to the identification of highly potent antagonists. nih.gov For instance, the 3,4-difluorophenyl analog was found to have an IC50 value of 6 nM. nih.gov While specific data for the 4-amino substituted derivative, this compound, was not explicitly detailed in this study, the broader findings strongly suggest that compounds within this chemical class exhibit significant affinity and antagonist activity at the urotensin-II receptor. nih.gov Further studies are required to quantify the precise potency of the 4-amino derivative.

Future Research Trajectories and Translational Outlook

Rational Design of Optimized 5-(4-Aminophenyl)furan-2-carboxamide Scaffolds

The rational design of novel analogs of this compound is a critical step toward enhancing its therapeutic potential. This process relies on understanding the structure-activity relationships (SAR) that govern its biological effects. By systematically modifying the core scaffold, researchers can aim to improve potency, selectivity, and pharmacokinetic properties.

Key strategies for optimization include:

Substitution on the Phenyl Ring: The amino group on the phenyl ring is a key site for modification. Altering its position (ortho, meta, para) or replacing it with other functional groups (e.g., hydroxyl, nitro, halogen) can significantly impact target binding and metabolic stability. Studies on similar carboxamide derivatives have shown that the nature and position of substituents on the aromatic ring are crucial for activity. For instance, in a series of thiophene-2-carboxamide derivatives, compounds with a methoxy (B1213986) group on the aryl moiety showed the best inhibition against certain bacterial strains. nih.gov

Modification of the Furan (B31954) Ring: While the furan ring is a central component, bioisosteric replacement with other five-membered heterocycles like thiophene (B33073) or pyrazole (B372694) could yield compounds with different electronic properties and biological activities.

Alterations to the Carboxamide Linker: The amide bond is essential for the structural integrity of the molecule. However, modifications such as N-alkylation or incorporation into a larger heterocyclic system could influence conformational flexibility and interactions with biological targets.

Computational methods, including molecular docking, play a pivotal role in this design phase. By modeling the interactions of designed analogs with potential biological targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and efficacy. nih.govnih.gov

Table 1: Structure-Activity Relationship Insights from Furan-2-Carboxamide Analogs

| Molecular Scaffold Modification | Observed Effect on Biological Activity | Reference |

| Phenyl Ring Substitution | Halogen additions can increase anticancer activities. nih.gov | nih.gov |

| Linker Modification | The use of carbohydrazide (B1668358) or triazole linkers showed significant antibiofilm activity. nih.govresearchgate.net | nih.govresearchgate.net |

| Furan Ring Analogs | Bioisosteric replacement of furanone with furan-2-carboxamide can improve metabolic stability while retaining antibiofilm properties. nih.govresearchgate.net | nih.govresearchgate.net |

In-depth Mechanistic Studies of Target Engagement

A fundamental aspect of translating a chemical compound into a therapeutic agent is elucidating its mechanism of action. For this compound, identifying its specific molecular targets and understanding how it modulates their function is a primary research goal. The broad biological activities reported for related furan-based compounds, such as anticancer and antimicrobial effects, suggest multiple potential mechanisms. nih.govmdpi.com

Future mechanistic studies should focus on:

Target Identification: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the proteins or nucleic acids that directly bind to the compound.

Pathway Analysis: Once a target is identified, determining the downstream effects on cellular signaling pathways is crucial. For example, furan-based derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through the intrinsic mitochondrial pathway. nih.gov This involves measuring changes in the levels of key regulatory proteins like p53, Bax, and Bcl-2. nih.gov

Binding Kinetics and Mode of Action: Biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and kinetics. X-ray co-crystal structures of the compound bound to its target can reveal the precise binding mode, informing further rational design efforts. nih.gov Some pyrazole-carboxamide derivatives have been shown to act as covalent inhibitors, forming an irreversible bond with their target, a mechanism that could be explored for the subject compound. nih.govresearchgate.net

Development of Advanced Delivery Systems (Conceptual)

The clinical success of a drug is often dependent on its formulation and delivery system. Advanced delivery systems can improve the solubility, stability, and pharmacokinetic profile of a therapeutic agent, leading to enhanced efficacy and reduced side effects. For a small molecule like this compound, several conceptual delivery strategies could be explored.

Liposomal Formulations: Encapsulating the compound within liposomes—spherical vesicles composed of lipid bilayers—can enhance its bioavailability and circulation time. mdpi.com Liposomes can be tailored to be pH-sensitive, releasing their cargo in the acidic microenvironment of tumors. nih.gov They are versatile carriers for both hydrophobic and hydrophilic drugs. nih.govbohrium.comfrontiersin.org

Nanoparticle-Based Systems: Polymeric nanoparticles functionalized with furan moieties have been developed for targeted drug delivery. nih.govutoronto.ca These systems can be engineered to specifically recognize and bind to receptors overexpressed on cancer cells, thereby concentrating the therapeutic agent at the site of disease. nih.gov Furan-derived lipid nanoparticles have also been designed for the challenging task of delivering mRNA to the central nervous system, highlighting the versatility of this chemistry in advanced delivery. nih.gov

Polymer Conjugation: Attaching the compound to a biocompatible polymer, such as polyethylene (B3416737) glycol (PEG), can improve its water solubility and prolong its half-life in the bloodstream.

Table 2: Conceptual Advanced Delivery Systems for Furan-Based Compounds

| Delivery System | Potential Advantages | Relevant Research |

| Liposomes | Improved bioavailability, controlled release, ability to encapsulate both hydrophilic and hydrophobic drugs. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Furan-Functionalized Nanoparticles | Targeted delivery to specific cell types, potential for antibody conjugation. nih.govutoronto.ca | nih.govutoronto.ca |

| Metal-Based Nanoformulations | Can serve as carriers for targeted delivery and controlled release. mdpi.com | mdpi.com |

Exploration of Synergistic Therapeutic Combinations (Conceptual)

Combination therapy is a cornerstone of modern medicine, particularly in oncology, where it can enhance therapeutic efficacy and overcome drug resistance. mdpi.com Exploring synergistic combinations of this compound with existing therapeutic agents is a promising translational strategy. The goal of synergy is to achieve a therapeutic effect that is greater than the sum of the effects of each individual agent. nih.gov

Conceptual combination strategies could include:

Combination with Standard Chemotherapy: Investigating the compound's ability to enhance the cytotoxicity of conventional chemotherapeutic drugs like 5-fluorouracil (B62378) (5-FU). Plant-derived compounds have been shown to synergistically enhance the anticancer effects of 5-FU. mdpi.com

Targeting Parallel Pathways: If the compound is found to inhibit a specific signaling pathway, combining it with a drug that targets a different, complementary pathway could lead to a more profound therapeutic response.

Overcoming Resistance: In cancers that have developed resistance to a particular therapy, this compound could potentially be used to re-sensitize the cells to that treatment.

Scalable and Sustainable Synthesis for Potential Applications (Conceptual)

For any compound to be considered for large-scale applications, the development of a scalable, cost-effective, and environmentally friendly synthetic route is essential. Traditional methods for synthesizing aromatic amides often require harsh conditions and generate significant waste. numberanalytics.com Modern "green chemistry" approaches offer sustainable alternatives.

Future research in this area should focus on:

Biocatalytic Synthesis: The use of enzymes, such as lipases and nitrile hydratases, to catalyze the formation of the amide bond offers high selectivity under mild, aqueous conditions. numberanalytics.comnih.gov Engineered amide synthetase biocatalysts are being developed to provide greener alternatives to traditional coupling reagents. nih.gov

Catalytic Amidation: Employing transition metal catalysts (e.g., palladium, copper) can facilitate the amidation reaction with high efficiency and reduce reaction times. numberanalytics.comnumberanalytics.com

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction rates, improve yields, and allow for continuous manufacturing processes, which are often more efficient and safer than batch processing. numberanalytics.com Microwave radiation has been successfully used in the synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide. researchgate.net

Use of Bio-based Feedstocks: Investigating synthetic routes that utilize renewable starting materials derived from biomass would further enhance the sustainability of the process.

The development of such synthetic methods is not only crucial for potential pharmaceutical applications but also for making the compound available for broader materials science research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Aminophenyl)furan-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves coupling a furan-2-carboxylic acid derivative with a substituted aniline. Key steps include:

- Amide bond formation : Use coupling agents like EDCl/HOBt in polar aprotic solvents (e.g., DMF) at 0–25°C to minimize side reactions .

- Substituent introduction : The 4-aminophenyl group can be introduced via nucleophilic aromatic substitution (e.g., using Pd-catalyzed Buchwald-Hartwig amination) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the pure product. Reaction monitoring via TLC or HPLC is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : The furan ring protons (δ 6.5–7.5 ppm) and aromatic protons from the 4-aminophenyl group (δ 6.8–7.2 ppm) should show distinct splitting patterns. The amide NH proton appears as a broad singlet (δ ~8–10 ppm) .

- IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3350 cm⁻¹ (N-H stretch of amine and amide) confirm functional groups .

- Mass Spectrometry : The molecular ion peak ([M+H]+) should match the molecular formula C₁₁H₁₀N₂O₂ (exact mass: 202.0743) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/peptide substrates .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) predict the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR, COX-2). The aminophenyl group may form hydrogen bonds with catalytic residues, while the furan ring contributes to hydrophobic interactions .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to optimize lead compounds .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time .

- Probe solubility : Use DMSO stocks ≤0.1% to avoid solvent toxicity; confirm compound stability via HPLC pre-/post-assay .

- Validate target engagement : Employ SPR (surface plasmon resonance) to measure direct binding affinity .

Q. How does the electronic nature of substituents on the phenyl ring influence reactivity and bioactivity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease electron density on the phenyl ring, potentially enhancing electrophilic reactivity in substitution reactions .

- Electron-donating groups (e.g., -NH₂, -OCH₃) increase resonance stabilization, which may improve binding to aromatic pockets in enzymes .

- Data Example : Comparative studies show that 4-aminophenyl derivatives exhibit higher antibacterial activity than 4-chlorophenyl analogs due to enhanced hydrogen-bonding capacity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic resolution methods .

- Catalyst optimization : Screen chiral ligands (e.g., BINAP) in asymmetric catalysis to improve enantioselectivity .

- Process analytics : Implement in-line PAT (process analytical technology) for real-time monitoring .

Data Contradictions and Validation

Q. Why do some studies report high cytotoxicity for this compound, while others note negligible effects?

- Analysis : Discrepancies may arise from:

- Cell line specificity : The compound may selectively target receptors overexpressed in certain cancers .

- Metabolic activation : Liver microsome assays can test if metabolites (e.g., hydroxylated derivatives) drive toxicity .

- Apoptosis vs. necrosis : Flow cytometry with Annexin V/PI staining clarifies the death mechanism .

Key Structural and Functional Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.